1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Overview
Description
1,2-Bis(chloromethyl)-4,5-dimethylbenzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where two chlorine atoms are attached to the methyl groups at the 1 and 2 positions, and two additional methyl groups are attached at the 4 and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(chloromethyl)-4,5-dimethylbenzene can be synthesized through the chloromethylation of 4,5-dimethylbenzene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chloromethylation process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is carefully monitored to prevent the formation of by-products and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(chloromethyl)-4,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at room temperature.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products
Substitution Reactions: Products include 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene, 1,2-bis(aminomethyl)-4,5-dimethylbenzene, and 1,2-bis(thiomethyl)-4,5-dimethylbenzene.
Oxidation Reactions: Products include 1,2-bis(carboxymethyl)-4,5-dimethylbenzene and 1,2-bis(formylmethyl)-4,5-dimethylbenzene.
Reduction Reactions: The primary product is 1,2-bis(hydroxymethyl)-4,5-dimethylbenzene.
Scientific Research Applications
1,2-Bis(chloromethyl)-4,5-dimethylbenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a cross-linking agent in protein chemistry.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 1,2-Bis(chloromethyl)-4,5-dimethylbenzene involves its reactivity towards nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in nucleophilic substitution reactions. The methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chloromethyl)benzene: Lacks the additional methyl groups at the 4 and 5 positions.
1,4-Bis(chloromethyl)-2,3-dimethylbenzene: The chlorine atoms are positioned differently, affecting its reactivity.
1,2-Bis(bromomethyl)-4,5-dimethylbenzene: Bromine atoms replace chlorine, altering the compound’s reactivity and physical properties.
Uniqueness
1,2-Bis(chloromethyl)-4,5-dimethylbenzene is unique due to the presence of both chlorine and methyl groups, which provide a balance of reactivity and steric effects. This makes it a versatile compound in various chemical synthesis processes, offering distinct advantages over similar compounds in terms of selectivity and reaction conditions.
Properties
IUPAC Name |
1,2-bis(chloromethyl)-4,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMFHDVFMPUGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335282 | |
Record name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2362-16-5 | |
Record name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(chloromethyl)-4,5-dimethylbenzene,tech., 92% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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